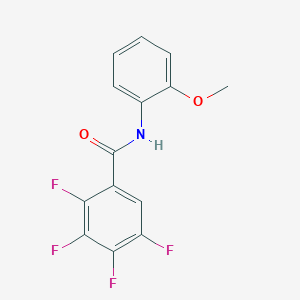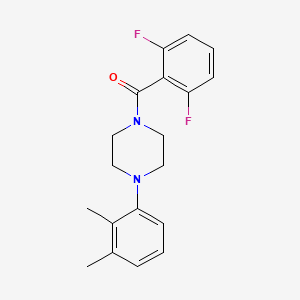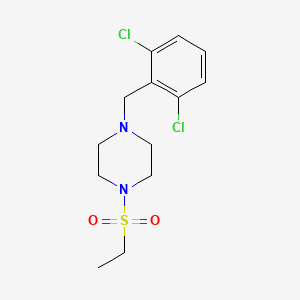![molecular formula C17H24N2O3 B4695183 N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4695183.png)
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Descripción general
Descripción
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as CX-5461, is a small molecule inhibitor that has been found to target RNA polymerase I (Pol I) transcription. CX-5461 is a promising candidate for cancer therapy due to its ability to selectively inhibit Pol I transcription in cancer cells, which leads to cell death.
Mecanismo De Acción
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide targets Pol I transcription by binding to the DNA template and inhibiting the recruitment of Pol I to the promoter. This leads to a decrease in the synthesis of ribosomal RNA (rRNA), which is essential for the growth and survival of cancer cells. The inhibition of Pol I transcription by N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide also leads to the activation of the DNA damage response pathway, which further contributes to cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, which leads to cell death. N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has also been found to inhibit the growth and proliferation of cancer cells and to induce apoptosis. In addition, N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have anti-tumor activity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while sparing normal cells. However, one limitation of N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its clinical use.
Direcciones Futuras
There are a number of future directions for research on N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One area of research is the development of more potent and selective inhibitors of Pol I transcription. Another area of research is the identification of biomarkers that can predict response to N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. In addition, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in cancer therapy.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential use in cancer therapy. It has been found to selectively inhibit Pol I transcription in cancer cells, which leads to cell death. N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N'-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-15-9-7-13(8-10-15)11-12-18-16(20)17(21)19-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXAITBTUDOYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(5-chloro-2,4-dimethoxyphenyl)urea](/img/structure/B4695110.png)
![methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4695120.png)
![N-{3-[N-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B4695138.png)
![1-(4-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4695145.png)

![4-iodo-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4695161.png)
![5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4695170.png)
![2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4695172.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4695179.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4695186.png)
![ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4695188.png)

